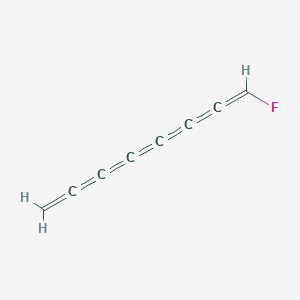
1-Fluorooctaheptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorooctaheptaene is an organic compound characterized by the presence of a fluorine atom attached to an octaheptaene chain
Preparation Methods
The synthesis of 1-Fluorooctaheptaene typically involves the fluorination of octaheptaene precursors. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and safety of the fluorination process. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-Fluorooctaheptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups. Common reagents for these reactions include sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes.
Scientific Research Applications
1-Fluorooctaheptaene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorine atom provides a useful handle for tracking and imaging studies.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry: The compound can be used in the production of fluorinated polymers and materials with unique properties, such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1-Fluorooctaheptaene exerts its effects depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and selectivity of the compound by altering the electronic properties of the molecule. In biological systems, the fluorine atom can affect the binding affinity and specificity of the compound for its molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
1-Fluorooctaheptaene can be compared with other fluorinated compounds, such as 1-Fluoronaphthalene and 1-Fluoroheptane. These compounds share the presence of a fluorine atom but differ in their carbon chain length and structure. The unique properties of this compound, such as its extended conjugated system, make it distinct and valuable for specific applications.
Similar compounds include:
1-Fluoronaphthalene: A fluorinated aromatic compound used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Fluoroheptane: A fluorinated alkane with applications in materials science and as a solvent in chemical reactions.
Properties
CAS No. |
918530-49-1 |
|---|---|
Molecular Formula |
C8H3F |
Molecular Weight |
118.11 g/mol |
InChI |
InChI=1S/C8H3F/c1-2-3-4-5-6-7-8-9/h8H,1H2 |
InChI Key |
KCQBMWJRLFOQBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=C=C=CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


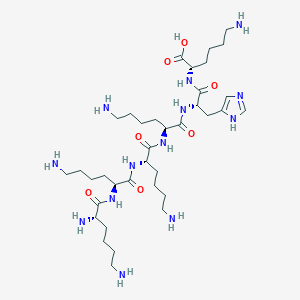
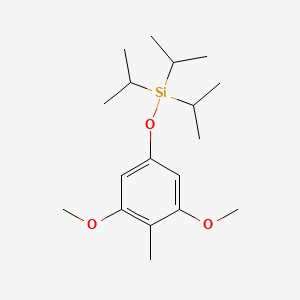
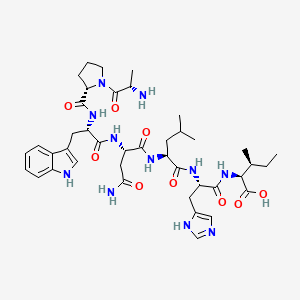
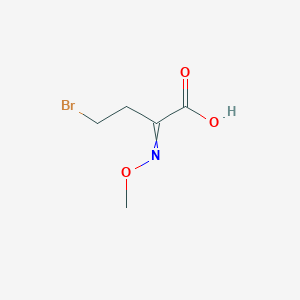
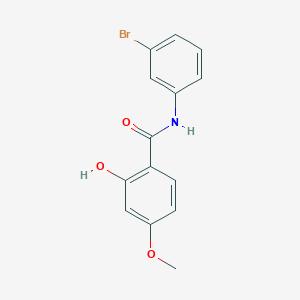
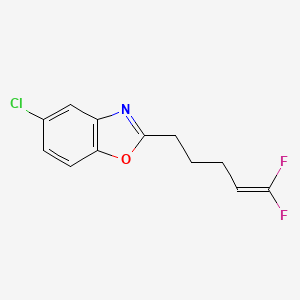
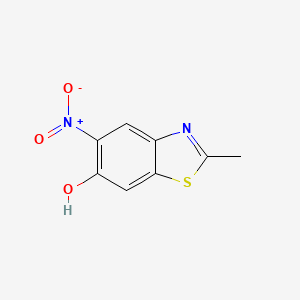
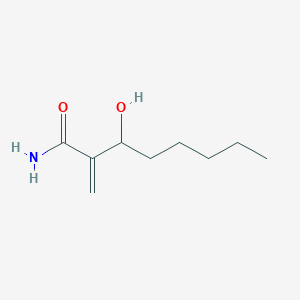
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
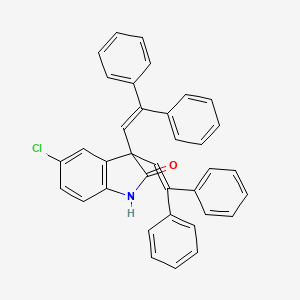
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
